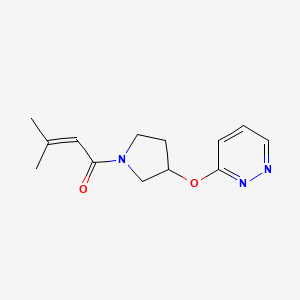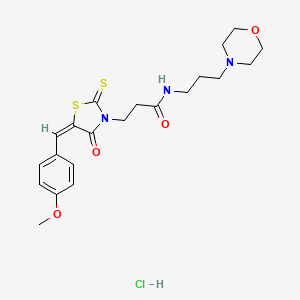![molecular formula C23H23N5O4S2 B2598617 2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide CAS No. 1105199-00-5](/img/structure/B2598617.png)
2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including a 2,3-dihydrobenzo[b][1,4]dioxine ring, a piperazine ring, a thiadiazole ring, and an acetamide group .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds have been synthesized using various methods. For example, 2,3-dihydrobenzo[b][1,4]dioxin derivatives can be synthesized from 2,3-dihydroxybenzoic acid . Piperazine derivatives can be synthesized from acyl chlorides .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxine ring and the piperazine ring are likely to contribute to the rigidity of the molecule, while the thiadiazole ring and the acetamide group may influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule.Wissenschaftliche Forschungsanwendungen
Anticancer Properties
This compound exhibits promising potential as an anticancer agent due to its interaction with poly (ADP-ribose) polymerase 1 (PARP1). PARP1 plays a crucial role in single-strand DNA break repair processes. High-throughput virtual screening identified several compounds, including our target compound. Compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) emerged as a lead inhibitor of PARP1, demonstrating significant activity against cancer cells .
Antimicrobial Activity
Research suggests that derivatives of this compound may possess antimicrobial properties. Further studies are needed to explore its efficacy against specific pathogens, but its structural features make it an interesting candidate for antimicrobial drug development .
Anti-inflammatory Effects
The presence of the thiadiazole and benzodioxine moieties in the compound hints at potential anti-inflammatory properties. Investigating its impact on inflammatory pathways could reveal novel therapeutic applications .
Neuroprotective Potential
Given the compound’s structural complexity, it might interact with neuronal receptors or enzymes involved in neuroprotection. Researchers could explore its effects on neurodegenerative diseases or brain injury models .
Cardiovascular Applications
Compounds with similar scaffolds have shown cardiovascular benefits. Investigating the vasodilatory, antiplatelet, or antihypertensive effects of our compound could yield valuable insights .
Metabolic Disorders
The benzodioxine and thiadiazole components suggest potential interactions with metabolic pathways. Researchers could explore its effects on glucose metabolism, lipid regulation, or insulin sensitivity .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the enzyme poly (adp-ribose) polymerase 1 (parp1) , which plays a crucial role in single-strand DNA break repair processes .
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of parp1 . This inhibition could potentially prevent the repair of single-strand DNA breaks, leading to cell death and providing a potential mechanism for anticancer activity .
Biochemical Pathways
Given its potential role as a parp1 inhibitor , it may affect the DNA damage response pathway. Inhibition of PARP1 can disrupt the repair of single-strand DNA breaks, potentially leading to the accumulation of DNA damage and cell death .
Result of Action
If it acts as a parp1 inhibitor , it could potentially lead to the accumulation of DNA damage in cells, which could trigger cell death. This could provide a potential mechanism for anticancer activity .
Eigenschaften
IUPAC Name |
2-[[5-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S2/c29-20(24-16-6-2-1-3-7-16)15-33-23-26-25-22(34-23)28-12-10-27(11-13-28)21(30)19-14-31-17-8-4-5-9-18(17)32-19/h1-9,19H,10-15H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHFPSRQUCMLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2598536.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid](/img/structure/B2598540.png)

![7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2598544.png)
![7-(2-fluorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2598545.png)




![N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2598553.png)
![1-methyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598556.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2598557.png)